1H-Perfluorodecane 1H-Perfluorodecane 1-H-Perflurodecane is a biochemical.
Brand Name: Vulcanchem
CAS No.: 375-97-3
VCID: VC0515769
InChI: InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H
SMILES: C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C10HF21
Molecular Weight: 520.08 g/mol

1H-Perfluorodecane

CAS No.: 375-97-3

Cat. No.: VC0515769

Molecular Formula: C10HF21

Molecular Weight: 520.08 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1H-Perfluorodecane - 375-97-3

Specification

CAS No. 375-97-3
Molecular Formula C10HF21
Molecular Weight 520.08 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane
Standard InChI InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H
Standard InChI Key DSNMEFYRPYNWJJ-UHFFFAOYSA-N
SMILES C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

1H-Perfluorodecane belongs to the class of perfluoroalkanes, where all hydrogen atoms except one are replaced by fluorine. Its IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane . The compound’s structure ensures high thermal stability and chemical inertness due to the strong C–F bonds. Key identifiers include:

  • InChIKey: DSNMEFYRPYNWJJ-UHFFFAOYSA-N

  • CAS Registry Number: 375-97-3

  • Synonym: 1H-Heneicosafluoro-n-decane

The residual hydrogen atom at the terminal position introduces limited reactivity, distinguishing it from fully fluorinated alkanes.

Physical and Thermodynamic Properties

1H-Perfluorodecane exhibits distinct physical properties due to its perfluorinated structure:

PropertyValueSource
Density (25°C)1.684 g/cm³
Melting Point31–33°C
Boiling Point154–166.3°C at 760 mmHg
Flash Point60.7°C
Refractive Index1.264
LogP (Octanol-Water)6.896

The high density and low refractive index reflect the electron-withdrawing effects of fluorine atoms. Gas chromatography data from NIST indicates a Kovats retention index (RI) of 512 on a squalane column at 50°C , aiding in analytical identification.

Synthesis and Industrial Production

Synthesis Pathways

1H-Perfluorodecane is synthesized via halogen-exchange reactions or fluorination of hydrocarbon precursors. A patented method involves:

  • Fluorination of Decane Derivatives: Reaction of perfluorodecyl iodide with ethylene, followed by hydrolysis to yield 1H,1H,2H,2H-perfluorodecan-1-ol .

  • Bromination: Bromination of 1H-perfluorodecane using Br2\text{Br}_2 produces 1,2,2-tribromo-1H,1H-perfluorodecane (CAS 59665-26-8).

Purification Techniques

Impurities such as perfluoroalkanoic acids (PFAAs) are reduced by heating with amines or ammonium salts. For example, diethanolamine (DEA) at 200°C decreases perfluorooctanoic acid levels from 100 mg/kg to 5 mg/kg .

Applications in Industry and Research

Surfactants and Polymers

1H-Perfluorodecane derivatives are precursors for fluorotelomer alcohols (FTOHs), which are used in:

  • Water-Repellent Coatings: As comonomers in polyurethanes and acrylates .

  • Oxygen-Permeable Membranes: Comb polymers with perfluoroalkyl groups exhibit high oxygen permeability (e.g., 10.2–38.8% oligosiloxanylene content) .

Electronics and Materials Science

  • Organic Thin-Film Transistors (OTFTs): 1-Iodo-1H,1H,2H,2H-perfluorodecane (CAS 2043-53-0) is used to synthesize fluorinated bipyridines, enhancing charge mobility .

  • Lubricants: Low surface tension and thermal stability make it suitable for high-temperature applications .

Toxicity and Environmental Impact

Health Hazards

Environmental Persistence

  • Degradation Resistance: The C–F bond’s strength impedes biodegradation, leading to long-term environmental retention .

  • Regulatory Status: Listed as a high-production-volume chemical (HPVC) and monitored under Stockholm Convention guidelines .

Analytical Methods

Gas Chromatography (GC)

  • Column: Squalane (non-polar) at 50°C .

  • Retention Index: 512 (Kovats RI) .

Mass Spectrometry (MS)

  • Exact Mass: 519.974 g/mol .

  • Fragmentation Patterns: Characteristic peaks at m/zm/z 69 (CF3+_3^+) and 131 (C3_3F5+_5^+) .

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